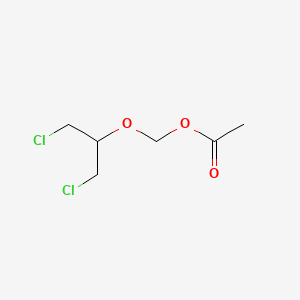

((1,3-Dichloropropan-2-yl)oxy)methyl acetate

Description

Properties

IUPAC Name |

1,3-dichloropropan-2-yloxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O3/c1-5(9)10-4-11-6(2-7)3-8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPWSZPHLYSAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668245 | |

| Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89281-73-2 | |

| Record name | Methanol, 1-[2-chloro-1-(chloromethyl)ethoxy]-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89281-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1-3 Dichlopropan-2-yl)oxy)methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089281732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1,3-Dichloropropan-2-yl)oxy]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1-3 Dichlopropan-2-yl)oxy]methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"((1,3-Dichloropropan-2-yl)oxy)methyl acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis pathway for this compound. The document elucidates the strategic selection of starting materials, the rationale behind the proposed reaction pathway, and detailed experimental considerations. The synthesis is strategically designed around the coupling of two key building blocks: 1,3-dichloropropan-2-ol and an acetoxymethylating agent. This guide will delve into the mechanistic underpinnings of each synthetic step, providing field-proven insights into reaction optimization and control. All protocols are presented with a focus on scientific integrity and self-validation.

Introduction and Strategic Overview

This compound is a complex molecule featuring a dichlorinated propyl backbone linked via an ether bond to an acetoxymethyl group. Its structure suggests potential utility as a specialized solvent, an intermediate in organic synthesis, or a building block in the development of pharmacologically active molecules. The design of a robust synthesis for this target molecule hinges on a logical retrosynthetic analysis, which identifies readily accessible starting materials and high-yielding transformations.

Our proposed synthesis strategy involves a convergent approach, focusing on the preparation of two key intermediates followed by their strategic coupling.

Retrosynthetic Analysis:

The target molecule can be disconnected at the ether linkage, suggesting 1,3-dichloropropan-2-ol and a reactive acetoxymethyl species as the primary synthons. This leads to a two-stage synthesis:

-

Stage 1: Synthesis of 1,3-Dichloropropan-2-ol.

-

Stage 2: Synthesis of this compound via acetoxymethylation of 1,3-dichloropropan-2-ol.

This pathway is advantageous due to the commercial availability or straightforward preparation of the starting materials and the application of well-established reaction mechanisms.

Synthesis of the Core Building Block: 1,3-Dichloropropan-2-ol

The foundational starting material for this synthesis is 1,3-dichloropropan-2-ol (1,3-DCP).[1][2] This compound is a colorless liquid with an ether-like odor and is used as an intermediate in the production of epichlorohydrin.[3]

Established Synthetic Routes for 1,3-Dichloropropan-2-ol

There are several established methods for the synthesis of 1,3-DCP, primarily from glycerol, a readily available and renewable resource.

-

Hydrochlorination of Glycerol: This is a common industrial method. Glycerol is reacted with hydrochloric acid, often with a carboxylic acid catalyst like acetic acid, at elevated temperatures (363-393 K).[4][5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] Acyl chlorides have also been shown to be effective catalysts for this transformation.[6] This process can be designed to selectively favor the formation of 1,3-DCP over its isomer, 2,3-dichloro-1-propanol.[5]

-

From Epichlorohydrin: 1,3-DCP can also be synthesized by the reaction of epichlorohydrin with hydrochloric acid.[3]

Recommended Laboratory-Scale Protocol: Synthesis of 1,3-Dichloropropan-2-ol from Glycerol

This protocol is adapted from established procedures for the hydrochlorination of glycerol.[4][5]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a gas inlet, add glycerol and a catalytic amount of acetic acid.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-120 °C). Bubble anhydrous hydrogen chloride gas through the stirred reaction mixture.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of glycerol and the formation of monochlorinated and dichlorinated products.

-

Workup and Purification: Upon completion, cool the reaction mixture. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

The Key Transformation: Acetoxymethylation of 1,3-Dichloropropan-2-ol

The central step in this synthesis is the formation of the ether linkage between 1,3-dichloropropan-2-ol and the acetoxymethyl group. This can be achieved through a Williamson-type ether synthesis using an appropriate acetoxymethylating agent. By analogy to the synthesis of chloromethyl methyl ether (MOM-Cl),[7] we propose the use of chloromethyl acetate as the key reagent.

Proposed Reaction Mechanism

The reaction is expected to proceed via a nucleophilic substitution, where the oxygen of the hydroxyl group in 1,3-dichloropropan-2-ol attacks the electrophilic carbon of chloromethyl acetate. To facilitate this, the alcohol is typically deprotonated with a base to form the more nucleophilic alkoxide.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound.

Preparation of Chloromethyl Acetate (Inferred Protocol)

While a direct protocol for the synthesis of this compound was not found, the synthesis of the key reagent, chloromethyl acetate, can be inferred from the well-documented synthesis of chloromethyl methyl ether.[7][8] A plausible route involves the reaction of acetyl chloride with paraformaldehyde, catalyzed by a Lewis acid such as zinc(II) bromide.[7][9]

Inferred Experimental Protocol for Chloromethyl Acetate:

-

Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnBr₂).

-

Reagent Addition: Slowly add acetyl chloride to the mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction by GC-MS until completion.

-

Isolation: The resulting solution of chloromethyl acetate may be used directly in the next step to minimize handling of this likely carcinogenic and hazardous reagent.[7]

Final Coupling Step: Synthesis of this compound

Experimental Protocol:

-

Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a strong base, such as sodium hydride, in a dry aprotic solvent like tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Alcohol Addition: Slowly add a solution of 1,3-dichloropropan-2-ol in dry THF to the base suspension. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Acetoxymethylation: To the freshly prepared alkoxide solution, add the solution of chloromethyl acetate dropwise at a low temperature.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by carefully adding water.

-

Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel.

Data Summary and Visualization

Key Reagent and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1,3-Dichloropropan-2-ol | C₃H₆Cl₂O | 128.98 | 174.3 | 1.351 (at 25°C) |

| Chloromethyl Acetate | C₃H₅ClO₂ | 108.52 | ~105 | ~1.24 |

| This compound | C₆H₁₀Cl₂O₃ | 213.05 | (Predicted) >200 | (Predicted) >1.3 |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Safety and Handling Considerations

-

1,3-Dichloropropan-2-ol: This compound is toxic and a suspected carcinogen.[2][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chloromethyl Ethers: Chloromethyl acetate, like other α-halo ethers, is expected to be a potent carcinogen and lachrymator.[7] Extreme caution should be exercised, and all manipulations should be performed in a fume hood. In situ generation and use without isolation are highly recommended.[11]

-

Sodium Hydride: This is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere.

Conclusion

The synthesis of this compound is a challenging yet feasible endeavor for the skilled organic chemist. The proposed pathway, leveraging the coupling of 1,3-dichloropropan-2-ol with an in situ generated acetoxymethylating agent, represents a logical and efficient approach. Careful attention to reaction conditions and stringent adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical insights necessary for researchers to embark on the preparation of this novel compound.

References

- 1. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. [PDF] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. | Semantic Scholar [semanticscholar.org]

- 10. ICSC 1711 - 1,3-DICHLORO-2-PROPANOL [chemicalsafety.ilo.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS 89281-73-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS 89281-73-2) is a chlorinated organic compound of significant interest in the pharmaceutical industry, primarily recognized as a potential impurity in the synthesis of the antiviral drug Valganciclovir. This guide provides a comprehensive overview of its known properties, a plausible synthetic pathway, its toxicological profile based on related compounds, and its role in the context of antiviral drug development. While empirical spectroscopic data is not widely published, this document outlines the expected analytical characterization techniques.

Chemical Identity and Physicochemical Properties

This compound is a molecule that incorporates a dichlorinated propane backbone linked via an ether bond to a methyl acetate group. This structure imparts a combination of polarity from the ether and acetate functionalities, alongside the reactivity associated with the chloro-substituents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89281-73-2 | [1][2][3] |

| Molecular Formula | C₆H₁₀Cl₂O₃ | [1][4] |

| Molecular Weight | 201.05 g/mol | [1][4] |

| Appearance | Liquid (at standard conditions) | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 257.9 ± 30.0 °C at 760 mmHg | [2] |

| Flash Point | 108.3 ± 23.6 °C | [2] |

| LogP | 1.66 | [2] |

| SMILES | C(OCOC(C)=O)(CCl)CCl | [1] |

| InChI | InChI=1S/C6H10Cl2O3/c1-5(9)10-4-11-6(2-7)3-8/h6H,2-4H2,1H3 | [1] |

Synthesis and Reactivity

Plausible Synthetic Pathway

The hydroxyl group of 1,3-Dichloropropan-2-ol would act as a nucleophile, attacking the electrophilic methylene carbon of the acetoxymethylating agent. A non-nucleophilic base would be required to deprotonate the alcohol, facilitating the reaction.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this molecule is dictated by its functional groups:

-

Dichlorinated Propane Moiety : The two chlorine atoms are susceptible to nucleophilic substitution reactions, although this would require harsh conditions.[1] These groups are primarily responsible for the compound's potential toxicity.

-

Ether Linkage : The ether bond is generally stable but can be cleaved under strongly acidic conditions.

-

Acetate Ester : The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield acetic acid and ((1,3-Dichloropropan-2-yl)oxy)methanol.

Role in Pharmaceutical Analysis: A Valganciclovir Impurity

The primary context in which this compound is of interest to the scientific community is as a process-related impurity in the synthesis of Valganciclovir.[1][2] Valganciclovir is an antiviral prodrug of Ganciclovir, used in the treatment of cytomegalovirus (CMV) infections. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Therefore, understanding the formation, characterization, and toxicological profile of such impurities is paramount for drug development professionals.

Analytical Characterization

While specific spectra for this compound are not widely published, standard analytical techniques would be employed for its characterization. A commercial supplier of this compound indicates the availability of spectroscopic services, suggesting that such data is obtainable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR would show characteristic signals for the methyl protons of the acetate group, the methylene protons of the (-O-CH₂-O-) group, and the methine and methylene protons of the dichloropropane backbone.

-

¹³C NMR would provide distinct signals for the carbonyl carbon of the acetate, the carbons of the ether linkage, and the chlorinated carbons of the propane chain.

-

-

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight (201.05 g/mol ) and to study the fragmentation pattern, which would likely involve the loss of the acetate group and cleavage at the ether linkage.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and the C-Cl stretches.

Safety and Toxicology

-

Classification : It is classified for transport as a "Toxic liquid, organic, n.o.s."[5] and some safety data sheets suggest it is toxic if swallowed, harmful in contact with skin, and is suspected of causing cancer.

-

Related Compounds : The likely precursor, 1,3-Dichloropropan-2-ol, is considered a carcinogen and mutagen.[7] The International Agency for Research on Cancer (IARC) classifies 1,3-Dichloropropan-2-ol as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[7]

-

General Hazards of Chlorinated Compounds : Chlorinated organic compounds as a class are known for their potential toxicity, including hepatotoxicity and carcinogenicity.[1] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and hydrogen chloride.[5]

Handling Precautions : Due to the potential for significant toxicity, this compound should be handled only by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a compound of specialized interest, primarily for those in the field of pharmaceutical development and quality control. Its significance as a potential impurity in Valganciclovir underscores the importance of its study. While comprehensive empirical data is sparse in the public domain, this guide provides a foundational understanding of its properties, likely synthesis, and potential hazards based on available data and chemical principles. Further research into its specific reactivity and toxicology is warranted to fully characterize its profile.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]

- 5. An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate for Advanced Research Applications

This technical guide provides an in-depth analysis of the spectroscopic properties of ((1,3-dichloropropan-2-yl)oxy)methyl acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the foundational principles behind spectroscopic interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure and Functional Group Analysis

This compound is a molecule incorporating several key functional groups that dictate its spectroscopic behavior. A clear understanding of its structure is paramount for accurate spectral interpretation.

The structure contains:

-

An ester functional group (acetate).

-

An acetal linkage (-O-CH₂-O-).

-

A secondary alkyl halide moiety with two chlorine atoms.

The interplay of these groups, particularly the influence of the electronegative chlorine and oxygen atoms, will be the primary determinant of the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of direct experimental data, the following ¹H and ¹³C NMR spectra are predicted based on established chemical shift theory and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The electronegativity of the adjacent oxygen and chlorine atoms will cause a downfield shift (higher ppm) for nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Hc (CH₃) | ~2.1 | Singlet (s) | Protons of the acetyl methyl group are adjacent to a carbonyl group, resulting in a characteristic downfield shift[1]. |

| Hb (OCH₂) | ~5.3 | Singlet (s) | Methylene protons of the acetal group are deshielded by two adjacent oxygen atoms. |

| Ha (CH) | ~4.0-4.2 | Quintet | The methine proton is deshielded by the adjacent oxygen and two chloromethyl groups. It will be split by the four equivalent protons of the two CH₂Cl groups. |

| Hd (CH₂Cl) | ~3.8-4.0 | Doublet | The methylene protons are attached to a carbon bearing a chlorine atom and are adjacent to the methine proton, leading to a downfield shift and splitting into a doublet[2][3][4][5]. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Carbons bonded to electronegative atoms will appear at lower fields (higher ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~170 | The carbonyl carbon of the ester group appears in a characteristic downfield region[6][7][8]. |

| O-C H₂-O | ~90-100 | The acetal carbon is significantly deshielded by the two attached oxygen atoms[9]. |

| C H₃ | ~21 | The methyl carbon of the acetate group is relatively upfield. |

| C H(OR)CH₂Cl | ~75-80 | The methine carbon is deshielded by the adjacent oxygen atom[7][8][9]. |

| C H₂Cl | ~45-50 | The methylene carbons are deshielded by the attached chlorine atoms[10][11][12]. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-220 ppm).

-

Use a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.

-

-

Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Diagram 1: NMR Spectroscopy Workflow

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The predicted IR spectrum of this compound will be dominated by the strong absorptions of the ester and acetal moieties.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| ~1745 | Ester (C=O) | Stretch | The carbonyl stretch of a saturated ester is typically strong and sharp, appearing around 1735-1750 cm⁻¹[13][14][15][16]. |

| ~1240 and ~1050 | Ester (C-O) & Acetal (C-O) | Stretch | Strong C-O stretching bands are characteristic of both esters and acetals[14][15][17][18][19][20]. The presence of multiple C-O bonds will likely result in broad, complex absorptions in this region. |

| ~2950-3000 | C-H (sp³) | Stretch | Standard aliphatic C-H stretching vibrations. |

| ~700-800 | C-Cl | Stretch | The C-Cl stretching frequency is found in the fingerprint region and can sometimes be difficult to assign definitively. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

Predicted Molecular Ion and Isotopic Pattern

The molecular weight of this compound (C₆H₁₀Cl₂O₃) is 216.0 g/mol (for ³⁵Cl isotopes). Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion region will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Predicted Fragmentation Pathways

The molecule is expected to undergo fragmentation at several key locations, primarily driven by the stability of the resulting carbocations and neutral losses.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for the parent molecule.

Key Predicted Fragments:

-

m/z 43 ([CH₃CO]⁺): A very common and often abundant fragment corresponding to the acylium ion from the cleavage of the ester group[21][22].

-

m/z 127/129/131: This fragment, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms, could arise from the loss of the acetoxymethyl radical or represent the [(CH₂Cl)₂CHO]⁺ cation[23][24][25].

-

Loss of a chlorine radical (M-35/37): This would result in a fragment at m/z 181/183[23][24][25].

-

α-cleavage of the acetal: Cleavage adjacent to the ether oxygen can lead to various resonance-stabilized cations[26][27][28][29].

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules that often induces extensive fragmentation. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) may yield a more prominent molecular ion peak.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic patterns with theoretical distributions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known behavior of its constituent functional groups. The detailed experimental protocols offer a self-validating framework for researchers to acquire and confirm these spectroscopic properties. This document serves as an authoritative resource to facilitate the identification, characterization, and quality control of this compound in various scientific and developmental endeavors.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. scribd.com [scribd.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. IR Spectrum: Esters [quimicaorganica.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. purdue.edu [purdue.edu]

- 17. Chemistry: Ketals and acetals infrared spectra [openchemistryhelp.blogspot.com]

- 18. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 19. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 20. Acetal(105-57-7) IR Spectrum [chemicalbook.com]

- 21. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 22. tutorchase.com [tutorchase.com]

- 23. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate (CAS No. 89281-73-2), a critical chemical intermediate. While publicly available data on the specific physicochemical and spectral properties of this compound are limited, this document synthesizes information from patent literature, safety data, and extensive data on its direct precursors to offer a scientifically grounded resource. The primary focus is on its identity, its crucial role in the synthesis of prominent antiviral agents, and the essential safety considerations derived from its chemical structure and the toxicological profile of its precursors.

Core Molecular Identity

This compound is a chlorinated ether and ester of acetic acid. Its structure is fundamental to its function as a reactive intermediate in pharmaceutical manufacturing.

Molecular Formula and Weight

The chemical identity of this compound is defined by the following properties:

| Property | Value | Source(s) |

| CAS Number | 89281-73-2 | [1] |

| Molecular Formula | C₆H₁₀Cl₂O₃ | [1] |

| Molecular Weight | 201.04 g/mol | [1] |

| Synonyms | 1,3-Dichloro-2-(acetoxymethoxy)propane, [2-Chloro-1-(chloromethyl)ethoxy]methanol acetate | [2] |

Chemical Structure

The structure features a central propan-2-ol backbone, chlorinated at the 1 and 3 positions. The hydroxyl group is ether-linked to an acetoxymethyl group, which serves as a key reactive site in subsequent synthetic steps.

Caption: Chemical structure of this compound.

Role in Pharmaceutical Synthesis: The Ganciclovir and Valganciclovir Pathway

The primary and most significant application of this compound is its function as a key acyclic side-chain precursor in the synthesis of the antiviral drug Ganciclovir and its prodrug, Valganciclovir.[1] Ganciclovir is a potent inhibitor of the herpes virus family, particularly cytomegalovirus (CMV), which can cause severe infections in immunocompromised individuals.[3]

The Synthetic Strategy: N-Alkylation of Guanine

The core of the synthesis involves the N-alkylation of a protected guanine derivative, typically diacetylguanine, with the acyclic side-chain intermediate. This reaction forms the crucial ether link present in the final drug molecule. While patents often describe the use of a closely related diacetoxy analog, the fundamental reaction mechanism is analogous.

The key transformation is the acid-catalyzed reaction where the acetoxymethyl ether of the intermediate acts as an electrophile, alkylating the N-9 position of the guanine base. This step is often the most critical for yield and purity, as competing alkylation at the N-7 position can occur.

Caption: General workflow for the N-alkylation step in Ganciclovir synthesis.

Experimental Protocol: N-Alkylation of Diacetylguanine (Illustrative)

The following protocol is synthesized from established patent literature for the synthesis of Ganciclovir intermediates and should be regarded as an illustrative method, subject to optimization.

Objective: To synthesize the N-9 alkylated guanine precursor of Ganciclovir.

Materials:

-

Diacetylguanine

-

This compound (or its diacetoxy analog)

-

p-Toluene sulfonic acid monohydrate (p-TsOH)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add diacetylguanine and N,N-dimethylformamide (DMF).

-

Add this compound to the mixture. The molar ratio of the acetate intermediate to diacetylguanine is typically in excess.

-

Add a catalytic amount of p-toluene sulfonic acid monohydrate.

-

Heat the reaction mixture to 90-100 °C with continuous stirring.

-

Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC) until consumption of the starting material is complete (typically several hours).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue contains a mixture of the desired N-9 isomer and the undesired N-7 isomer. Purification is typically achieved by crystallization from a suitable solvent system (e.g., methanol/toluene).

Causality and Insights:

-

Choice of Guanine: Diacetylguanine is used to improve solubility in organic solvents and to modulate the reactivity of the purine ring.

-

Catalyst: The acid catalyst is essential for activating the acetoxymethyl ether, facilitating its cleavage and the formation of the electrophilic species that alkylates the guanine nitrogen.

-

Temperature: The elevated temperature is required to overcome the activation energy of the reaction. However, it is a critical parameter to control, as excessive heat can lead to degradation and increased formation of byproducts.

-

N-9 vs. N-7 Isomerism: The formation of the N-7 isomer is a common challenge in this synthesis. The N-9 isomer is generally the thermodynamically more stable product. Reaction conditions are often optimized to favor its formation and to facilitate its separation from the N-7 isomer, often through selective crystallization.

Synthesis of the Intermediate and its Precursor

Precursor: 1,3-Dichloro-2-propanol (CAS 96-23-1)

Understanding the precursor is critical, as its properties and hazards directly influence the handling and safety protocols for the final intermediate.

Physicochemical Properties of 1,3-Dichloro-2-propanol:

| Property | Value | Source(s) |

| Appearance | Colorless liquid with an ethereal odor | [3][4] |

| Molecular Formula | C₃H₆Cl₂O | [3] |

| Molecular Weight | 128.99 g/mol | [3] |

| Boiling Point | 174.3 °C | [3][4] |

| Melting Point | -4 °C | [3] |

| Density | ~1.36 g/cm³ at 20 °C | [3] |

| Solubility | Soluble in water, miscible with alcohol and ether | [3] |

Synthesis of 1,3-Dichloro-2-propanol: This precursor is typically synthesized via the hypochlorination of allyl chloride, which generates a mixture of 1,3-dichloro-2-propanol and its 2,3-dichloro isomer.[3] It can also be produced through the reaction of glycerol with hydrochloric acid.[5]

Safety and Toxicological Profile

Due to the lack of specific toxicological studies on this compound, a conservative approach to handling is imperative. The safety profile must be inferred from its structural components: a chlorinated alkane backbone and an ether linkage, both of which are classes of compounds known for potential toxicity.

Hazard Analysis of the Precursor: 1,3-Dichloro-2-propanol

The hazards associated with 1,3-dichloro-2-propanol are well-documented and severe.

-

Carcinogenicity: It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans".[3][6] There is sufficient evidence for its carcinogenicity in experimental animals, causing tumors at multiple sites in rats.[7]

-

Genotoxicity: 1,3-dichloro-2-propanol is genotoxic in a variety of in vitro tests.[3] Its mechanism of genotoxicity is believed to involve the in-situ formation of epichlorohydrin, a known mutagen.[8]

-

Acute Toxicity: The compound is toxic by ingestion, inhalation, and skin absorption and can cause irritation to the skin and eyes.[4]

General Hazards of Chlorinated Ethers

The chemical class of chloroalkyl ethers is associated with significant health risks. Several members of this class are potent carcinogens.[9] They can act as alkylating agents, a property linked to their carcinogenic and mutagenic effects. Given that this compound is a chlorinated ether, it must be handled with the assumption that it may possess similar hazardous properties.

Recommended Handling Protocols

All work with this compound and its precursor, 1,3-dichloro-2-propanol, must be conducted with stringent safety measures.

-

Engineering Controls: Use a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton® or a suitable laminate), a lab coat, and chemical splash goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Commercial suppliers recommend refrigeration (2-8°C).[1]

Conclusion and Future Outlook

This compound is a specialized chemical intermediate whose value is intrinsically tied to the production of life-saving antiviral medications. While it is not a widely studied compound in academic literature, its role, as evidenced by extensive patent filings, is well-established in industrial pharmaceutical synthesis.

For researchers working with this compound, the key takeaways are its specific function as an acyclic building block for Ganciclovir, the critical nature of the N-9 vs. N-7 alkylation step, and the paramount importance of safety. The toxicological profile of its precursor, 1,3-dichloro-2-propanol, necessitates that this intermediate be handled as a potential carcinogen and genotoxic agent. Further research into the detailed physicochemical properties, spectral characterization, and a full toxicological assessment of this compound would be of significant value to the scientific community.

References

-

International Agency for Research on Cancer. (n.d.). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Available from: [Link]

-

Office of Environmental Health Hazard Assessment. (2010, June). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol (1,3-DCP; α,γ-Dichlorohydrin). OEHHA. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7289, 1,3-Dichloro-2-propanol. PubChem. Available from: [Link]

-

Veeprho. (n.d.). 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol. Available from: [Link]

-

St-Onge, M., et al. (2024, March 10). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Available from: [Link]

-

ChemSrc. (2025). 1,3-Dichloro-2-(acetoxymethoxy)propane. Available from: [Link]

- Google Patents. (n.d.). WO2009104961A2 - Process for the preparation of a dichloropropanol product.

-

Wikipedia. (n.d.). 1,3-Dichloropropan-2-ol. Available from: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available from: [Link]

- Google Patents. (n.d.). JPH0723332B2 - Process for producing 1,3-dichloro-2-propanol.

-

Dudzińska-Sicińska, A., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 283-288. Available from: [Link]

-

Office of Environmental Health Hazard Assessment. (2011, July). Chloroalkyl ethers. OEHHA. Available from: [Link]

-

Joshi, S., & Adhikari, S. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 28(3), 1-18. Available from: [Link]

-

White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. Available from: [Link]

-

University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dichloropropane. Available from: [Link]

-

ECETOC. (2005, March). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Technical Report No. 95, Vol I. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Supplemental Information. (n.d.). NMR (1H ; 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]

-

INCHEM. (n.d.). 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). Available from: [Link]

-

BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol. Available from: [Link]

-

ChemSrc. (2025). Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1,3-Dichloro-2-(acetoxymethoxy)propane | CAS#:89281-73-2 | Chemsrc [chemsrc.com]

- 3. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]

- 6. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48) [inchem.org]

- 9. oehha.ca.gov [oehha.ca.gov]

Physical and chemical properties of ((1,3-Dichloropropan-2-yl)oxy)methyl acetate

An In-depth Technical Guide to ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the compound's structure, predicted physicochemical properties, probable synthetic routes, and expected reactivity. Furthermore, this guide outlines detailed, best-practice protocols for the characterization of this and similar molecules, including spectroscopic and chromatographic techniques. Safety and handling considerations specific to chlorinated organic compounds are also discussed to ensure safe laboratory practices.

Introduction

This compound, with the CAS Number 89281-73-2, is a halogenated acetoxymethyl ether. While specific applications of this compound are not widely documented in public literature, its structural motifs suggest potential utility as a pharmaceutical intermediate, a metabolite of other compounds, or a specialized solvent. The presence of two chlorine atoms and an acetoxymethyl ether group imparts a unique combination of reactivity and physical properties. The dichloropropyl moiety is a common feature in various biologically active molecules and synthetic intermediates. The acetoxymethyl ether group is often employed as a pro-drug strategy to enhance the bioavailability of pharmaceuticals, as it can be cleaved by cellular esterases to release the active molecule.[1][2] This guide aims to consolidate the available and predicted information to serve as a foundational resource for researchers working with this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce. Therefore, the following properties are a combination of available data from suppliers and predictions based on the well-understood chemistry of haloalkanes and ethers.[3][4][5][6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Basis |

| IUPAC Name | This compound | - |

| CAS Number | 89281-73-2 | [1] |

| Molecular Formula | C₆H₁₀Cl₂O₃ | [1] |

| Molecular Weight | 201.05 g/mol | [2] |

| Appearance | Colorless liquid (Predicted) | Based on similar haloalkanes.[3][4] |

| Boiling Point | Predicted to be higher than corresponding alkanes due to polarity and molecular weight. | General properties of haloalkanes.[4][7] |

| Solubility | Predicted to be insoluble in water; soluble in organic solvents. | General properties of haloalkanes.[3][4] |

| Density | Predicted to be greater than 1 g/mL. | General properties of chlorinated hydrocarbons.[8] |

| Storage | 2-8°C or under -20°C in an inert atmosphere. | Supplier information.[1][2] |

Synthesis and Reactivity

Proposed Synthesis

A probable synthetic route to this compound involves the reaction of 1,3-dichloropropan-2-ol with an acetoxymethylating agent. A common method for the synthesis of acetoxymethyl ethers is the Williamson ether synthesis, adapted for this specific functionality.

One potential pathway involves the deprotonation of 1,3-dichloropropan-2-ol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from a reagent like bromomethyl acetate.[1]

Alternatively, the reaction of an acetal with a chlorinating agent in the presence of the alcohol could yield the desired product.[9]

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed Williamson-type ether synthesis pathway.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Haloalkane Moiety: The carbon-chlorine bonds are polar, making the carbon atoms electrophilic and susceptible to nucleophilic substitution reactions.[3]

-

Acetoxymethyl Ether Group: This group is known to be labile and can be cleaved under acidic conditions or by cellular esterases.[1][2] This property is often exploited in the design of prodrugs.[10]

The compound is expected to be stable under neutral conditions but may hydrolyze in the presence of strong acids or bases.

Experimental Protocols for Characterization

The following protocols are generalized best practices for the characterization of novel organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dichloropropyl group and the acetoxymethyl group. Protons adjacent to the chlorine atoms and the ether oxygen will be shifted downfield (higher ppm values).[11][12] Predicted chemical shifts would be in the range of 3.5-4.5 ppm for protons on the dichloropropyl backbone and around 5.0-5.5 ppm for the -O-CH₂-O- protons. The methyl protons of the acetate group would appear further upfield, likely around 2.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. Carbons bonded to electronegative chlorine and oxygen atoms will be deshielded and appear at higher chemical shifts.[11][12]

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation: Electron impact (EI) or electrospray ionization (ESI) can be used. Common fragmentation pathways would likely involve the loss of chlorine atoms, cleavage of the ether linkage, and fragmentation of the acetate group.[13][14][15]

Protocol for MS Analysis:

-

Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Acquire the mass spectrum over an appropriate mass range.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

-

Expected Absorptions:

Protocol for IR Analysis:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

-

Acquire the IR spectrum.

Diagram 2: General Analytical Workflow

References

- 1. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Properties of Haloalkanes | Class Twelve Chemistry [askmattrab.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. byjus.com [byjus.com]

- 8. manalipetro.com [manalipetro.com]

- 9. EP0679627B1 - Process for the preparation of halogenated ethers - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. mdpi.com [mdpi.com]

- 14. raco.cat [raco.cat]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

"((1,3-Dichloropropan-2-yl)oxy)methyl acetate" structural analysis

An In-depth Technical Guide to the Structural Analysis of ((1,3-Dichloropropan-2-yl)oxy)methyl Acetate

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a molecule featuring a complex arrangement of ether, ester, and haloalkane functionalities. For researchers, process chemists, and quality control analysts, unambiguous structural verification is paramount. This document moves beyond theoretical data points to explain the causality behind the analytical choices, presenting an integrated, self-validating workflow. We will dissect the molecule's signature using cornerstone analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section details the underlying principles, predicted spectral data, and field-proven experimental protocols, ensuring both technical accuracy and practical applicability for professionals in the chemical and pharmaceutical sciences.

Introduction to the Target Molecule

This compound (CAS No: 89281-73-2) is an organic compound whose structure presents a unique analytical challenge.[1][2] It is characterized by a central 1,3-dichloropropan-2-ol backbone linked via an ether bond to an acetoxymethyl (AM) group.[3] The acetoxymethyl ether moiety is of particular interest in medicinal chemistry and drug development, where it can be employed as an esterase-sensitive motif to mask polar functional groups, creating pro-drugs that enhance cell permeability.[4][5]

Given its potential role as a synthetic intermediate, a metabolite, or a process impurity, a robust and multi-faceted analytical strategy is essential for its definitive identification and characterization. This guide provides the strategic workflow required to confirm its molecular structure with a high degree of confidence, leveraging the synergistic strengths of multiple analytical techniques.[6][7]

Core Molecular and Physicochemical Properties

A foundational step in any analysis is the compilation of known molecular properties. These values serve as the primary reference points against which experimental data are compared.

| Property | Value | Source(s) |

| CAS Number | 89281-73-2 | [1][2] |

| Molecular Formula | C₆H₁₀Cl₂O₃ | [1][2] |

| Molecular Weight | 201.04 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Structure |  | N/A |

Spectroscopic and Spectrometric Characterization

The core of structural analysis lies in the interpretation of how the molecule interacts with different forms of energy. We will employ a tripartite approach: IR spectroscopy to identify functional groups, NMR spectroscopy to map the carbon-hydrogen framework, and mass spectrometry to confirm mass and fragmentation patterns.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is the ideal first-pass technique for rapid confirmation of key functional groups.[6][8] For our target molecule, the analysis hinges on identifying two distinct carbonyl and ether vibrations. The presence of a strong ester C=O band and multiple C-O stretches, in the absence of a broad O-H band, provides immediate and compelling evidence for the proposed ester and ether functionalities.[9]

Predicted Spectral Features: The IR spectrum of this compound is expected to be dominated by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Intensity |

| ~2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Multiple sharp peaks, medium intensity. |

| ~1750-1735 | C=O Stretch | Aliphatic Ester | Strong, sharp, and characteristic. This is a primary diagnostic peak. [10][11][12] |

| ~1250-1200 | C-O Stretch | Ester (Acyl-Oxygen) | Strong intensity. Part of the "Rule of Three" for esters. [11] |

| ~1150-1050 | C-O-C Stretch | Ether | Strong intensity, confirming the ether linkage. [9][13] |

| ~800-600 | C-Cl Stretch | Alkyl Halide | Medium to strong intensity, confirming the presence of chlorine. |

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage to subtract atmospheric H₂O and CO₂ contributions.

-

Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically background-subtracted. Label the significant peaks corresponding to the key functional groups identified in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular skeleton, revealing the connectivity and chemical environment of every hydrogen and carbon atom.[6][14] For this molecule, ¹H NMR is critical for identifying the unique acetoxymethyl (O-CH₂-O) protons, while ¹³C NMR confirms the presence of all six unique carbons, from the ester carbonyl to the chlorinated methylenes.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.85 | Singlet (s) | 2H | O-CH₂ -O | The acetoxymethyl protons are highly deshielded by two adjacent oxygen atoms, appearing as a characteristic singlet far downfield.[4] |

| ~4.10 | Quintet (p) | 1H | O-CH (CH₂Cl)₂ | This methine proton is coupled to the four equivalent protons of the two adjacent CH₂Cl groups (n+1 rule, 4+1=5). |

| ~3.75 | Doublet (d) | 4H | CH₂ Cl | These four protons are chemically equivalent and are coupled only to the central methine proton, resulting in a doublet. |

| ~2.10 | Singlet (s) | 3H | CH₃ C=O | The acetate methyl protons are in a magnetically isolated environment and thus appear as a sharp singlet.[12] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170.5 | C =O | Typical chemical shift for an ester carbonyl carbon.[4] |

| ~84.5 | O-C H₂-O | The acetoxymethyl carbon is significantly downfield due to being bonded to two oxygens.[4][15] |

| ~78.0 | O-C H(CH₂Cl)₂ | The methine carbon of the dichloropropyl group, shifted downfield by the ether oxygen. |

| ~46.0 | C H₂Cl | The methylene carbons are shifted downfield by the electronegative chlorine atoms. |

| ~21.0 | C H₃C=O | Typical chemical shift for an acetate methyl carbon.[4] |

Protocol 2: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a clean NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard instrument procedures for locking, tuning, and shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A 30° pulse angle with a 1-second relaxation delay is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H NMR signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is the definitive technique for confirming molecular weight and elemental composition.[8] For a halogenated compound like this, MS is exceptionally powerful. The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion (M⁺˙), providing incontrovertible evidence of the compound's elemental formula. The fragmentation pattern further validates the proposed connectivity by showing logical losses of known structural units.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): A distinct isotopic cluster is expected due to the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

m/z 200 (M⁺˙): Corresponds to the molecule with two ³⁵Cl atoms. Relative abundance: 100% (base peak within the cluster).

-

m/z 202 (M+2): Corresponds to one ³⁵Cl and one ³⁷Cl. Relative abundance: ~65%.

-

m/z 204 (M+4): Corresponds to two ³⁷Cl atoms. Relative abundance: ~10%. This 100:65:10 ratio is a unique signature for a dichlorinated compound.[16]

-

-

Key Fragmentation Pathways:

-

Loss of Acetoxy Radical (•OCOCH₃): M⁺˙ - 59 → m/z 141/143/145. This represents the cleavage of the ester group.

-

Loss of Chloromethyl Radical (•CH₂Cl): M⁺˙ - 49 → m/z 151/153. This is a common fragmentation for the dichloropropyl moiety.

-

Formation of Acetyl Cation: m/z 43 ([CH₃CO]⁺). This is a very common and often abundant fragment for acetate esters.

-

Alpha Cleavage of the Ether: Cleavage of the bond between the methine carbon and a chloromethyl carbon can lead to resonance-stabilized fragments.[16][17]

-

Visualization: Predicted EI-MS Fragmentation Pathway

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 89281-73-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1,3-Dichloropropan-2-ol - Wikipedia [en.wikipedia.org]

- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. proprep.com [proprep.com]

- 14. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Literature review of dichloropropan derivatives in synthesis

An In-Depth Technical Guide to the Synthetic Applications of Dichloropropane Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of dichloropropane derivatives as versatile building blocks in modern organic synthesis. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings and strategic considerations that guide the use of these reagents in the synthesis of complex molecular architectures, from strained cyclopropanes to valuable heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of dichloropropanes in their synthetic endeavors.

Foundational Principles: Structure, Reactivity, and Isomeric Considerations

Dichloropropane exists primarily as two constitutional isomers: 1,2-dichloropropane and 1,3-dichloropropane. Their distinct structural arrangements dictate their reactivity and, consequently, their synthetic applications.

-

1,2-Dichloropropane (Propylene Dichloride) : Characterized by two chlorine atoms on adjacent carbons, its chemistry is dominated by elimination reactions (dehydrochlorination) to form various chloropropene isomers.[1][2] It is often produced as a byproduct in the manufacture of epichlorohydrin and is primarily used as a raw material for the synthesis of other chlorinated compounds like tetrachloroethylene.[3][4] Its use as a solvent is limited due to its toxicity.[3][5]

-

1,3-Dichloropropane : With chlorine atoms at the terminal positions of the three-carbon chain, this isomer is an exceptional precursor for cyclization reactions. The 1,3-disposition of the two electrophilic centers makes it an ideal substrate for reactions with dinucleophiles to form three- and five-membered rings.[6][7] It is a potent bifunctional alkylating agent.[7]

The choice between these isomers is the first critical decision in designing a synthesis, as their reaction pathways diverge significantly.

Table 1: Physicochemical Properties of Dichloropropane Isomers

| Property | 1,2-Dichloropropane | 1,3-Dichloropropane |

| CAS Number | 78-87-5 | 142-28-9 |

| Molecular Formula | C₃H₆Cl₂ | C₃H₆Cl₂ |

| Boiling Point | 96 °C | 120-122 °C[8] |

| Density | 1.159 g/mL[5] | 1.19 g/mL[8] |

| Solubility | Sparingly soluble in water; miscible with organic solvents.[3][5] | Insoluble in water; soluble in polar organic solvents like alcohols.[6] |

| Primary Reactivity | Elimination, Nucleophilic Substitution | Nucleophilic Substitution, Cyclization |

Synthesis of Strained Rings: The Cyclopropanation Pathway

The synthesis of cyclopropane rings, a motif present in numerous pharmaceuticals and natural products, is a cornerstone application of 1,3-dichloropropane.[9] The high ring strain of cyclopropanes makes their construction challenging, often requiring highly reactive species.[9]

Mechanism: Intramolecular Wurtz-Type Coupling

The most direct method involves an intramolecular reductive cyclization of 1,3-dichloropropane using a metal, typically zinc.[9][10] This reaction proceeds through a dehalogenation mechanism where the metal facilitates the elimination of the two chlorine atoms and the formation of a new carbon-carbon bond.[10]

The causality here is clear: the three-carbon chain of 1,3-dichloropropane is perfectly predisposed to form a stable, albeit strained, three-membered ring upon the removal of the terminal halogens. The use of zinc is advantageous as it is an effective reducing agent for this transformation.[10][11]

Caption: Reductive cyclization of 1,3-dichloropropane to cyclopropane.

Experimental Protocol: Synthesis of Cyclopropane from 1,3-Dichloropropane

This protocol is a representative procedure based on the principles of the Wurtz coupling reaction.[10][11]

-

Reactor Setup : Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging : Charge the flask with zinc dust and a suitable solvent, such as ethanol or a water/ethanol mixture. Sodium iodide (NaI) can be added as a catalyst to facilitate the reaction.[10]

-

Initiation : Gently heat the stirred suspension.

-

Substrate Addition : Add 1,3-dichloropropane dropwise from the dropping funnel to the activated zinc suspension at a rate that maintains a gentle reflux.

-

Reaction : After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion.

-

Work-up and Isolation : The gaseous cyclopropane product is typically collected by passing it through a cold trap. The collected gas can then be purified, for example, by fractional distillation to separate it from any volatile impurities or unreacted starting materials.[11]

-

Characterization : The identity and purity of the cyclopropane can be confirmed using Gas Chromatography (GC) and NMR spectroscopy.

Building Heterocycles: Dichloropropanes as Linchpins

Dichloropropanes, particularly the 1,3-isomer, are invaluable in constructing heterocyclic scaffolds, which form the core of a vast number of pharmaceutical agents.[7][12] Their bifunctional nature allows them to act as a three-carbon bridge, reacting with dinucleophiles to forge cyclic structures.

Synthesis of Nitrogen-Containing Heterocycles

The reaction of 1,3-dichloropropane with primary amines or diamines provides a direct route to substituted piperidines and other N-heterocycles.[7][13] The process involves a double nucleophilic substitution, where the nitrogen atom displaces both chlorine atoms to form two new C-N bonds.

Caption: Synthesis of N-substituted piperidines.

Synthesis of Sulfur-Containing Heterocycles

In a similar fashion, reacting 1,3-dichloropropane with dithiols or sodium sulfide leads to the formation of sulfur-containing rings like thianes.[7] This strategy is a fundamental approach in the broader field of sulfur heterocycle synthesis.[14][15]

Experimental Protocol: General Synthesis of a 5-Membered Heterocycle

This protocol describes a general method for synthesizing five-membered heterocyclic compounds.[7]

-

Reagents : In a reaction vessel, dissolve the dinucleophile (e.g., a diamine or dithiol) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Base Addition : Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the nucleophile. The choice of base is critical to avoid competing side reactions.

-

Dichloropropane Addition : Slowly add 1,3-dichloropropane to the reaction mixture at room temperature or with gentle heating. The slow addition helps to favor the intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction : Once the reaction is complete, quench the mixture by adding water. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

-

Characterization : Confirm the structure of the synthesized heterocycle using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Dichloropropanes as Bifunctional Alkylating Agents

The presence of two reactive C-Cl bonds makes dichloropropanes effective alkylating agents, capable of introducing a three-carbon chain into a molecule.[7][16] This property is fundamental to building more complex molecular frameworks from simpler precursors.[17][18] The reaction proceeds via a standard nucleophilic substitution mechanism, where a nucleophile attacks one of the electrophilic carbon atoms, displacing a chloride ion. A second nucleophile can then react at the other end of the chain.

This reactivity is harnessed in various synthetic contexts, including:

-

Formation of Carbon-Carbon Bonds : Reactions with Grignard reagents or other organometallic compounds.[7]

-

Synthesis of Ethers : Reaction with alkoxides, which is a key step in the synthesis of some macrocycles like crown ethers.[19]

-

Preparation of Organosilicon Compounds : Introducing the propyl chain into various molecular frameworks.[7]

The choice of reaction conditions (solvent, temperature, and stoichiometry) is crucial to control the outcome, allowing for either mono-alkylation or di-alkylation, depending on the desired product.

Emerging Applications and Future Outlook

The utility of dichloropropane derivatives continues to expand. Recent research has explored their use in novel synthetic strategies:

-

Insecticide Synthesis : 1,1-dichloropropene derivatives, which can be synthesized from dichloropropanes, have shown significant promise as new insecticides.[20]

-

Carbene Chemistry : Dichlorides can serve as stable precursors to generate carbenes in situ for cyclopropanation reactions, offering a safer alternative to explosive diazo compounds.[21]

-

Industrial Precursors : They remain important intermediates in industrial processes, such as the synthesis of allene and methylacetylene via dehydrochlorination.[22]

The field-proven versatility and cost-effectiveness of dichloropropanes ensure their continued importance in both academic research and industrial-scale chemical manufacturing. Future research will likely focus on developing more selective, efficient, and environmentally benign catalytic systems to further expand the synthetic utility of these fundamental chemical building blocks.

References

-

Filo. (2022, March 5). (A): Treatment of 1,3-dichloro propane on reaction with alc. KOH gives CH... Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,3-Dichloropropane. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis of 1, 2-dichloropropane. Retrieved from [Link]

-

Holbrook, K. A., & Marsh, K. R. (1972). Gas-phase pyrolysis of 1,2-dichloropropane. Transactions of the Faraday Society, 68, 18-26. Retrieved from [Link]

-

Tsuboi, S., et al. (1995). Synthesis of cyclopropane derivatives from electron-deficient olefins and dichloromethane via copper(I) catalysed photochemical addition followed by an electroreductive dehalogenation reaction. Journal of the Chemical Society, Perkin Transactions 1, (19), 2477-2481. Retrieved from [Link]

-

NoMoreClass. (2023, September 22). Major Product of 1,3-Dichloropropane Reaction with Zn and NaI. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 1,3-Dichloropropane for Enhanced Organic Synthesis. Retrieved from [Link]

- Hass, H. B., & Hinds, G. E. (1941). U.S. Patent No. 2,235,762. U.S. Patent and Trademark Office.

-

Zhang, H., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science, 70(11), 1741-1748. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 1,3-Dichloropropane: Synthesis, Applications, and Sourcing for Chemical Manufacturing. Retrieved from [Link]

-

Chemistry World. (2022, July 31). Clever carbene chemistry offers unified way to make cyclopropanes. Retrieved from [Link]

- Bub, O., et al. (2001). U.S. Patent No. 6,423,189. U.S. Patent and Trademark Office.

- Bub, O., et al. (2000). German Patent No. DE19926165C2. German Patent and Trade Mark Office.

-

PENPET Petrochemical Trading. (n.d.). 1,2 Dichloropropane (DCP). Retrieved from [Link]

-

PCC Group. (2018, July 18). Dichloropropane and its properties. Where can it be used?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of nitrogen-containing heterocycles using DCM. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulphur-containing heterocycles using DCM. Retrieved from [Link]